![molecular formula C18H14N2O2S B5523357 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5523357.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide
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Description
This compound belongs to a class of substances that have drawn attention due to their complex chemical structure and potential for diverse biological activities. Its synthesis and analysis contribute significantly to the field of medicinal chemistry and pharmaceutical science, focusing on its structure-activity relationship and optimization methods for synthesis.
Synthesis Analysis
The synthesis of related azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which shares a core structure with the specified compound, involves the interaction of aromatic aldehydes with the benzothiophene carboxamide in ethanol, monitored by thin-layer chromatography (TLC) and determined for purity by high-performance liquid chromatography (HPLC) (Чиряпкин et al., 2021).
Molecular Structure Analysis
Structural analysis through spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra, confirms the complex architecture of benzofuran and benzothiophene derivatives. These methods validate the molecular structure and provide insights into the electronic and spatial configuration essential for understanding the compound's reactivity and properties (Idrees et al., 2019).
Chemical Reactions and Properties
The chemical behavior of related compounds underlines the influence of substituents on the benzofuran and benzothiophene cores, affecting their reactivity towards various reagents and conditions. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through acylation reactions highlights the compound's reactivity and the potential for colorimetric sensing of fluoride anions, indicating its versatile chemical properties (Younes et al., 2020).
Scientific Research Applications
Colorimetric Sensing of Fluoride Anions
A series of benzamide derivatives including N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide were synthesized and investigated for their colorimetric sensing capabilities. One derivative exhibited a significant color transition from colorless to black in the presence of fluoride anions, suggesting potential applications in the detection of fluoride in solutions through naked-eye detection, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Antimicrobial Activity
A series of novel carboxamide derivatives were synthesized, including the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide, and screened for their in-vitro antibacterial activity. These compounds were tested against a range of pathogenic microorganisms and showed promise as potential antibacterial agents, indicating their significance in developing new antimicrobial treatments (Idrees et al., 2019).
Heterocyclic Synthesis
Research has focused on the synthesis of new heterocyclic compounds utilizing thiophene-2-carboxamide derivatives. The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide, among others, was used as a precursor in reactions leading to the creation of various biologically active compounds, including antibiotics and antibacterial drugs. This showcases the compound's role in synthesizing new therapeutic agents with potential applications in medicine and pharmacology (Ahmed, 2007).
Fluorescent Probes
A study on the synthesis of novel quinoline derivatives integrated with benzofuran and pyrazole moieties explored the fluorescent properties of these compounds. The research highlighted their potential as fluorescent probes in various organic solvents, demonstrating the versatility and applicability of such compounds in fluorescence-based sensing and imaging technologies (Bodke et al., 2013).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-10-13-12-6-2-4-8-16(12)23-18(13)20-17(21)15-9-11-5-1-3-7-14(11)22-15/h1,3,5,7,9H,2,4,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNNVZKKOBMOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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